2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S3/c1-3-7-25-20(27)17-14(15-5-4-12(2)28-15)10-30-19(17)24-21(25)31-11-16(26)23-18-13(9-22)6-8-29-18/h3-6,8,10H,1,7,11H2,2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXQRCGGBKTWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C=CS4)C#N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide is a synthetic derivative that belongs to the class of thienopyrimidine compounds. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with this specific compound, supported by relevant case studies and research findings.
The molecular formula of the compound is , with a molecular weight of approximately 505.53 g/mol . The structure features multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thienopyrimidine derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. In a study evaluating its effects against common pathogenic bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound was assessed using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The results indicated:
- A significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that the compound may modulate inflammatory pathways effectively.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Topoisomerase Inhibition : The compound may inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription, thereby preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
- Cytokine Modulation : By downregulating pro-inflammatory cytokines, it may exert protective effects against inflammation-related diseases.
Case Studies
- Study on Anticancer Effects : A recent publication investigated the effects of this compound on MCF-7 cells, showing an IC50 value of 20 µM after 48 hours of treatment, indicating its potency as an anticancer agent.
- Antimicrobial Evaluation : A comparative study assessed various thienopyrimidine derivatives against bacterial strains, highlighting this compound's superior activity against Staphylococcus aureus compared to standard antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs based on substituents, molecular properties, and available
Key Observations:
Halogenated analogs (e.g., Analog 3) leverage chlorine for halogen bonding, absent in the target compound .
Steric and Lipophilic Effects: The naphthalen-1-yl group in Analog 2 increases steric hindrance and lipophilicity (logP predicted >4), whereas the target compound’s smaller 3-cyanothiophen-2-yl may improve solubility . Allyl vs. Phenyl/Et substituents: Allyl groups (target compound) offer conformational flexibility compared to rigid phenyl (Analog 2) or ethyl (Analog 4) groups .
Synthetic Accessibility: Analogs with simpler substituents (e.g., Analog 3) are synthesized in higher yields (80% vs. 76% for trichlorophenyl analog in ) . The target compound’s cyanothiophene moiety may require specialized reagents, increasing synthesis complexity.
Research Implications
- Structure-Activity Relationships (SAR): The thieno[2,3-d]pyrimidinone core is critical for bioactivity, with substituents fine-tuning potency. For example, electron-withdrawing groups (cyano, chloro) may enhance target binding, while bulky groups (naphthyl) improve pharmacokinetics .
- Pharmacological Potential: Analog 3 demonstrated hypoglycemic activity in mice , suggesting the target compound’s cyano-thiophene derivative could be optimized for metabolic disorders.
Q & A
Q. What synthetic routes are recommended for constructing the thieno[2,3-d]pyrimidin-4-one core?
The core can be synthesized via cyclocondensation of thiophene derivatives with urea or thiourea under acidic conditions. Key steps include:
- Alkylation at the N-3 position using allyl halides (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) .
- Introduction of the 5-methylfuran substituent via Suzuki coupling or nucleophilic aromatic substitution, requiring palladium catalysts or electron-deficient intermediates .
- Thioether linkage formation between the core and acetamide side chain using mercaptoacetic acid derivatives under basic conditions .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- 1H/13C NMR : Assign peaks for allyl protons (δ ~4.5–5.5 ppm), furan methyl groups (δ ~2.2–2.5 ppm), and thiophene cyanide signals (δ ~120–125 ppm for CN) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and fragmentation patterns .
- Elemental Analysis : Cross-validate with theoretical C, H, N, S percentages (e.g., deviations <0.3% indicate purity) .
- HPLC : Monitor reaction progress and purity using C18 columns with UV detection at λ = 254 nm .
Q. How is the 3-cyanothiophen-2-yl moiety introduced into the structure?
The cyanothiophene group is typically attached via a condensation reaction:
- Activate the thienopyrimidine core’s sulfur atom using chlorinating agents (e.g., SOCl₂) to form a reactive thiol intermediate.
- Couple with 3-cyanothiophen-2-amine via nucleophilic substitution in polar aprotic solvents (e.g., DMF) at 60–80°C .
Q. What purification techniques are optimal for intermediate and final compounds?
- Recrystallization : Use ethanol/water mixtures for intermediates with high thermal stability .
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for thioether-linked products .
- Prep-HPLC : For final compounds, use reverse-phase columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for substituent introduction?
- Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify energy barriers for allylation or furan coupling steps .
- Solvent Optimization : Use COSMO-RS simulations to predict solvent effects on reaction kinetics and selectivity .
- Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) .
Q. How should discrepancies between elemental analysis and spectroscopic data be resolved?
- Cross-Validation : Combine multiple techniques (e.g., HRMS for molecular weight, NMR for functional groups) to resolve inconsistencies .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials) that skew elemental analysis results .
- Thermogravimetric Analysis (TGA) : Rule out hydrate or solvent residues affecting elemental data .
Q. What strategies enhance regioselectivity in thioether bond formation?
- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) with Boc or Fmoc to direct thiol coupling .
- pH Control : Conduct reactions in mildly basic conditions (pH 8–9) to deprotonate thiols without hydrolyzing cyanide groups .
- Catalytic Systems : Use Cu(I) catalysts to promote selective S-alkylation over O- or N-alkylation .
Q. How do structural modifications at the 3-allyl and 5-(5-methylfuran) positions influence electronic properties?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-withdrawing/donating effects. Allyl groups increase electron density, enhancing nucleophilic reactivity, while methylfuran contributes to π-stacking interactions .
- Cyclic Voltammetry : Measure redox potentials to correlate substituents with electrochemical stability .
Q. What experimental approaches determine stability under thermal and pH variations?
- Differential Scanning Calorimetry (DSC) : Assess melting points and thermal decomposition profiles (e.g., Td >200°C indicates thermal stability) .
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions, monitoring degradation via HPLC .
Q. How can kinetic studies elucidate rate-determining steps in multi-step synthesis?
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reagent consumption in real time .
- Isolation of Intermediates : Quench reactions at timed intervals to identify bottlenecks (e.g., slow cyclization steps) .
- Arrhenius Analysis : Calculate activation energies for each step by varying temperatures (e.g., 25–80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
